(R)-[3-(Boc-amino)-4-(methylamino)-4-oxobutyl]dimethylsulfonium Iodide
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Overview
Description
®-[3-(Boc-amino)-4-(methylamino)-4-oxobutyl]dimethylsulfonium Iodide is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group, a methylamino group, and a dimethylsulfonium iodide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-[3-(Boc-amino)-4-(methylamino)-4-oxobutyl]dimethylsulfonium Iodide typically involves multiple steps, starting with the protection of the amino group using the Boc group The Boc protection is achieved using tert-butyl dicarbonate (Boc2O) in the presence of a base such as diisopropylethylamine (DIPEA)The final product is obtained through purification techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Industrial methods also emphasize the importance of safety and environmental considerations, ensuring that the production process adheres to regulatory standards .
Chemical Reactions Analysis
Types of Reactions
®-[3-(Boc-amino)-4-(methylamino)-4-oxobutyl]dimethylsulfonium Iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonium center, leading to the formation of different sulfonium salts
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as thiols or amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines. Substitution reactions can result in various sulfonium salts with different substituents .
Scientific Research Applications
®-[3-(Boc-amino)-4-(methylamino)-4-oxobutyl]dimethylsulfonium Iodide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of ®-[3-(Boc-amino)-4-(methylamino)-4-oxobutyl]dimethylsulfonium Iodide involves its interaction with molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The dimethylsulfonium moiety can act as a methylating agent, transferring methyl groups to nucleophilic sites on target molecules .
Comparison with Similar Compounds
Similar Compounds
®-3-(Boc-amino)piperidine: Another Boc-protected amine with similar protective properties.
tert-Butyl ®-piperidin-3-ylcarbamate: A compound with a similar Boc-protected structure but different functional groups.
®-3-(N-Boc-amino)piperidine: A related compound used in similar synthetic applications
Uniqueness
®-[3-(Boc-amino)-4-(methylamino)-4-oxobutyl]dimethylsulfonium Iodide is unique due to its combination of a Boc-protected amino group, a methylamino group, and a dimethylsulfonium iodide moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C12H25IN2O3S |
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Molecular Weight |
404.31 g/mol |
IUPAC Name |
dimethyl-[4-(methylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutyl]sulfanium;iodide |
InChI |
InChI=1S/C12H24N2O3S.HI/c1-12(2,3)17-11(16)14-9(10(15)13-4)7-8-18(5)6;/h9H,7-8H2,1-6H3,(H-,13,14,15,16);1H |
InChI Key |
XOGSLUFTECOWPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC[S+](C)C)C(=O)NC.[I-] |
Origin of Product |
United States |
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